molecular formula C18H23ClN2S B1663478 Thiazinamium chloride CAS No. 4320-13-2

Thiazinamium chloride

Cat. No.: B1663478
CAS No.: 4320-13-2
M. Wt: 334.9 g/mol
InChI Key: NGYRQLDJZVHTFE-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazinamium chloride can be synthesized from promethazine and chloromethane. The reaction involves the methylation of promethazine to form the quaternary ammonium salt .

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Thiazinamium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Thiazinamium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Promethazine: Another phenothiazine derivative with antihistaminic properties.

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic.

    Tripelennamine: An antihistamine with similar properties.

Uniqueness: Thiazinamium chloride is unique due to its quaternary ammonium structure, which enhances its antihistaminic and bronchodilator properties. Unlike other phenothiazine derivatives, this compound is specifically designed to minimize systemic absorption, making it suitable for topical applications .

Properties

CAS No.

4320-13-2

Molecular Formula

C18H23ClN2S

Molecular Weight

334.9 g/mol

IUPAC Name

trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride

InChI

InChI=1S/C18H23N2S.ClH/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;/h5-12,14H,13H2,1-4H3;1H/q+1;/p-1

InChI Key

NGYRQLDJZVHTFE-UHFFFAOYSA-M

SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.[Cl-]

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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